2-Chloro-4-ethenyl-5-methylpyridine
Description
Significance of Substituted Pyridines in Contemporary Chemical Research
The utility of substituted pyridines stems from the unique electronic nature of the pyridine (B92270) ring and the specific characteristics of their appended functional groups. The nitrogen atom imparts a degree of basicity and influences the electron density of the ring, making it generally less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.govslideshare.net This inherent reactivity, combined with the diverse functionalities that can be introduced, has established substituted pyridines as indispensable tools for chemists.
Role of Halogenated Pyridines in Organic Synthesis
Halogenated pyridines, particularly those containing chlorine or bromine, are exceptionally valuable intermediates in organic synthesis. Their primary role is as electrophilic partners in a wide variety of transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize halogenated pyridines to form new carbon-carbon or carbon-heteroatom bonds with a high degree of control and efficiency. acs.orgsemanticscholar.org
The reactivity of the carbon-halogen bond is a key factor, with the general trend for oxidative addition being C-I > C-Br > C-Cl. nih.gov This differential reactivity allows for selective functionalization in polyhalogenated systems. nih.govcshl.edu For instance, a bromo-substituent can be selectively coupled while a chloro-substituent on the same pyridine ring remains intact, enabling sequential and site-specific modifications. cshl.edu This capability is crucial for the construction of complex molecular frameworks from relatively simple starting materials. nih.gov
Importance of Ethenyl (Vinyl) Substituted Pyridines in Polymer and Materials Science
Ethenyl-substituted pyridines, commonly known as vinylpyridines, are important monomers in polymer science. The vinyl group can readily undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerizations, to produce polyvinylpyridines. chemicalbook.comacs.org These polymers and their copolymers have a wide range of applications. For example, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are used in the fabrication of electrochemical sensors, anti-corrosive coatings, and pH-sensitive systems. mdpi.comnih.gov
The nitrogen atom in the pyridine ring of these polymers can coordinate with metal ions, making them useful for creating metal-containing nanoparticles and catalysts. aip.org Furthermore, block copolymers containing polyvinylpyridine segments, such as polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP), are renowned for their ability to self-assemble into highly ordered nanostructures. acs.orgaip.org This property is exploited in nanolithography and the development of advanced materials with tailored optical and electronic properties. mdpi.com
Methyl Pyridines as Versatile Synthetic Intermediates
Methylpyridines, also known as picolines, are highly versatile synthetic intermediates. wikipedia.org The methyl group, while seemingly simple, offers a handle for a variety of chemical transformations. It can be oxidized to a carboxylic acid (picolinic acid), which is a valuable ligand and synthetic precursor. wikipedia.org The methyl group's protons are also sufficiently acidic to be deprotonated by strong bases like butyllithium, forming a nucleophilic species that can react with various electrophiles. wikipedia.org
Furthermore, the methyl group can be a precursor to other functional groups. For instance, a primary use of 2-picoline is as a starting material for the synthesis of 2-vinylpyridine (B74390) through condensation with formaldehyde (B43269). wikipedia.org This transformation highlights the role of methylpyridines as foundational building blocks for more complex substituted pyridines.
Contextualization of 2-Chloro-4-ethenyl-5-methylpyridine within Pyridine Chemistry
Within the diverse family of substituted pyridines, this compound stands out as a molecule with significant synthetic potential. This compound incorporates three distinct and synthetically valuable functional groups on a single pyridine core: a chloro group, an ethenyl (vinyl) group, and a methyl group.
Unique Reactivity Profile Resulting from Multiple Functional Groups
The combination of a halogen, a polymerizable group, and a modifiable alkyl substituent on the same pyridine ring creates a unique and powerful reactivity profile. Each functional group offers a distinct site for chemical modification, and their strategic placement allows for a high degree of control over synthetic outcomes.
The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution and is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or other functional groups.
The 4-Ethenyl Group: This vinyl group can participate in polymerization reactions, enabling the incorporation of the entire molecule into a larger polymer chain. It can also undergo other classic alkene reactions, such as hydrogenation, hydroboration-oxidation, or serve as a coupling handle in reactions like the Heck coupling.
The 5-Methyl Group: The methyl group can be functionalized through oxidation or halogenation, or it can be deprotonated to create a nucleophilic center for C-C bond formation.
The presence of these three groups on one molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the others remain untouched, enabling the stepwise construction of highly complex molecules.
Potential as a Synthetic Building Block for Advanced Molecular Architectures
The multifaceted reactivity of this compound makes it a highly attractive building block for the synthesis of advanced molecular architectures. Its potential applications span from materials science to medicinal chemistry. For example, one could envision a synthetic route where a complex fragment is first attached via a Suzuki coupling at the 2-position. Subsequently, the ethenyl group could be polymerized to create a functional polymer with the complex fragment regularly appended along the polymer backbone.
This trifunctional intermediate serves as a versatile scaffold, providing chemists with multiple pathways to elaborate its structure. The ability to combine cross-coupling chemistry with polymerization and side-chain modification in a single, relatively small molecule opens up possibilities for designing novel materials with specific, pre-determined properties, as well as for the efficient synthesis of complex organic molecules.
Data Tables
Table 1: Properties of Representative Substituted Pyridines
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |
| 2-Chloropyridine (B119429) | C₅H₄ClN | 113.54 | 166 | Halogenated Pyridine |
| 2-Vinylpyridine | C₇H₇N | 105.14 | 159 | Ethenyl Pyridine |
| 2-Methylpyridine (B31789) (α-Picoline) | C₆H₇N | 93.13 | 128-129 | Methyl Pyridine |
| 2-Chloro-5-methylpyridine (B98176) | C₆H₆ClN | 127.57 | 97 °C/30 mmHg | Dihalo-Substituted |
This table presents representative data for classes of substituted pyridines to provide context for the functional groups present in this compound.
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Synthetic Utility |
| Chloro | 2 | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Heck) | Introduction of diverse substituents (aryl, alkyl, etc.) |
| Ethenyl (Vinyl) | 4 | Polymerization, Hydrogenation, Addition Reactions, Cross-Coupling | Formation of polymers, materials synthesis, further functionalization |
| Methyl | 5 | Oxidation, Halogenation, Deprotonation/Alkylation | Conversion to other functional groups (e.g., -COOH), C-C bond formation |
Comprehensive Literature Review on Related Pyridine Derivatives
To appreciate the potential synthesis and reactivity of this compound, it is essential to review the established chemistry of its constituent functionalized pyridine types: chloro-pyridines and ethenyl-pyridines (vinylpyridines).
The introduction of chloro and ethenyl groups onto a pyridine ring can be achieved through various synthetic methodologies, ranging from classical reactions to modern catalytic processes.
Synthesis of Chloropyridines:
The preparation of chloropyridines is well-established, with methods varying depending on the desired isomer.
Direct Chlorination: Pyridine can be directly chlorinated to produce 2-chloropyridine, which can further react to form 2,6-dichloropyridine. wikipedia.org
From Pyridine-N-oxides: A common and high-yielding method involves the reaction of pyridine-N-oxides with chlorinating agents like phosphoryl chloride (POCl₃). wikipedia.orgchempanda.com This approach is a cornerstone for synthesizing 2-chloropyridines. chempanda.com
From Hydroxypyridines: 2-Hydroxypyridine (B17775) can be converted to 2-chloropyridine using phosphoryl chloride. wikipedia.orgchempanda.com
Ring Formation/Expansion: 3-Chloropyridine (B48278) can be formed by reacting pyrrole (B145914) with dichlorocarbene, which proceeds through a dichlorocyclopropane intermediate followed by ring expansion. chempanda.com
Vilsmeier-Haack Reaction: 4-Chloropyridines have been synthesized from carbonyl compounds using Vilsmeier-Haack conditions. chempanda.com
Specific Substitution: The synthesis of 2-chloro-5-methylpyridine, a close relative of the title compound, can be achieved through the chlorination of β-picoline or via a multi-step process starting from the condensation of propionaldehyde (B47417) and an acrylic ester. epo.orggoogle.com
| Starting Material | Reagent(s) | Product | Reference(s) |
| Pyridine | Chlorine | 2-Chloropyridine, 2,6-Dichloropyridine | wikipedia.org |
| Pyridine-N-oxide | Phosphoryl Chloride (POCl₃) | 2-Chloropyridine | wikipedia.orgchempanda.com |
| 2-Hydroxypyridine | Phosphoryl Chloride (POCl₃) | 2-Chloropyridine | chempanda.com |
| Pyrrole | Dichlorocarbene | 3-Chloropyridine | chempanda.com |
| β-Picoline | Chlorinating Agent | 2-Chloro-5-methylpyridine | epo.org |
Synthesis of Ethenylpyridines (Vinylpyridines):
The vinyl group is typically introduced via condensation reactions or modifications of existing alkyl side chains.
Condensation with Formaldehyde: The most common industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde to create an intermediate alcohol (2-hydroxyethylpyridine), followed by dehydration. chemicalbook.comwikipedia.orggoogle.com
Reaction of Acrylonitrile (B1666552) and Acetylene (B1199291): An alternative route involves the reaction of acrylonitrile and acetylene in the presence of an organocobalt catalyst. wikipedia.org
| Starting Material(s) | Reagent(s)/Conditions | Product | Reference(s) |
| 2-Methylpyridine, Formaldehyde | Heat, Catalyst, then Dehydration | 2-Vinylpyridine | chemicalbook.comwikipedia.orggoogle.com |
| Acrylonitrile, Acetylene | Organocobalt Catalyst, <140°C | 2-Vinylpyridine | wikipedia.org |
The reactivity of this compound can be predicted by examining the known reactions of its individual functional groups. The chlorine atom at the 2-position and the vinyl group at the 4-position are expected to be the primary sites of reactivity.
Reactivity of Halogenated Pyridines:
Chloropyridines are versatile intermediates, primarily utilized in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The chlorine atom's position on the ring significantly influences its reactivity.
Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.orgnih.gov Chloride is a good leaving group in these reactions, allowing for the introduction of various nucleophiles. wikipedia.org
Cross-Coupling Reactions: Chloropyridines are common substrates in a multitude of cross-coupling reactions, which are powerful tools for C-C bond formation.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with organoboron reagents is a widely used method. nih.gov While halides adjacent to the nitrogen (C2) are typically more reactive, specific ligand systems can direct the reaction to other positions, such as C4 in 2,4-dichloropyridines. nih.gov
Cobalt-Catalyzed Coupling: Cobalt catalysts can effectively couple chloropyridines with Grignard reagents. For instance, 2-chloropyridine reacts with benzylmagnesium chloride to yield 2-benzylpyridine (B1664053) in high yield. oup.comoup.com
Other Couplings: Palladium-catalyzed reactions with various aromatic heterocycles have also been reported. clockss.org
Reactivity of Vinylic Pyridines:
The vinyl group on the pyridine ring behaves as an electron-deficient alkene due to the influence of the nitrogen atom, making it susceptible to specific reactions.
Nucleophilic Addition: The vinyl group readily undergoes addition reactions with nucleophiles. For example, 2-vinylpyridine reacts with methanol (B129727) to form 2-(2-methoxyethyl)pyridine. wikipedia.org It also reacts with hydroxylamine (B1172632) and other nitrogen-based nucleophiles. acs.org
Polymerization: Vinylpyridines readily undergo polymerization via free-radical, cationic, or anionic pathways. wikipedia.orgnoaa.gov This property is crucial for its application in materials science.
Electrophilic Reactions: While less common, electrophilic additions to the vinyl group can occur. acs.org
Acidity of Neighboring Alkyl Groups: Pyridines with alkyl groups at the 2 or 4 positions possess acidic protons on the carbon adjacent to the ring, which can be removed by strong bases to form nucleophilic species. quimicaorganica.org
| Functional Group | Reaction Type | Key Features | Reference(s) |
| 2-Chloro | Nucleophilic Substitution | Chloride displaced by various nucleophiles. | wikipedia.orgnih.gov |
| 2-Chloro | Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation with boronic acids. | nih.gov |
| 2-Chloro | Cobalt-Catalyzed Coupling | C-C bond formation with Grignard reagents. | oup.comoup.com |
| 4-Ethenyl | Nucleophilic Addition | Addition of nucleophiles across the double bond. | wikipedia.orgacs.org |
| 4-Ethenyl | Polymerization | Forms polymers via various mechanisms. | wikipedia.orgnoaa.gov |
The unique electronic properties and coordination ability of the pyridine ring make its derivatives highly valuable in catalysis and materials science. nih.govunimi.it
Catalytic Applications:
Ligands in Homogeneous Catalysis: Pyridine-containing molecules are some of the most widely used ligands in transition-metal catalysis. acs.org Their ability to form stable complexes with metals is crucial for processes like cross-coupling reactions, hydrogenations, and hydroformylations. unimi.ityoutube.com The introduction of a pyridine moiety into macrocyclic ligands, for example, increases conformational rigidity and can stabilize uncommon oxidation states of the coordinated metal, enhancing catalytic activity. unimi.itunimi.it
Asymmetric Catalysis: Chiral pyridine-derived ligands are instrumental in developing highly enantioselective catalytic reactions. acs.org
Organocatalysis: Pyridine and its derivatives can act as basic catalysts in various organic transformations. youtube.com
Material Science Applications:
Polymers: The ability of vinylpyridine to polymerize is exploited in the production of specialty polymers. A significant application is the creation of a latex terpolymer of 2-vinylpyridine, styrene, and butadiene, which is used as a binder to ensure strong adhesion of tire cords to rubber. wikipedia.org
Functional Materials: Pyridine derivatives are integral components in the development of functional materials. researchgate.net They are used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can improve efficiency and stability. rsc.org The pyridine functional group enhances chemical reactivity, adhesion, and metal chelation, making it useful for ion-exchange resins and specialty adhesives. polysciences.com
Identification of Research Gaps and Objectives for this compound
A review of the existing literature reveals that while the synthesis and reactivity of singly functionalized chloropyridines and vinylpyridines are well-documented, there is a notable lack of specific research on di-functionalized pyridines combining these specific groups, such as This compound .
The primary research gaps are:
Lack of a Dedicated Synthetic Route: There is no reported, optimized synthesis specifically for this compound. Developing a synthetic strategy would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine like 2-chloro-5-methylpyridine sigmaaldrich.com followed by the introduction of the vinyl group at the 4-position, or vice-versa. A key challenge would be achieving regioselectivity and ensuring the stability of the other functional groups during each step.
Unexplored Reactivity Profile: The reactivity of this specific compound is completely uncharacterized. While predictions can be made based on its constituent parts, the interplay between the electron-withdrawing chloro group, the electron-deficient vinyl group, and the electron-donating methyl group could lead to unique and unexpected reactivity.
Unknown Potential Applications: Without synthetic availability and a reactivity profile, the potential applications of this compound remain purely speculative. Its bifunctional nature, possessing both a site for cross-coupling (the C-Cl bond) and a polymerizable handle (the vinyl group), makes it a highly attractive target for creating novel functional monomers, complex molecular architectures, and intermediates for agrochemicals or pharmaceuticals.
Objectives for Future Research:
Based on these gaps, future research on this compound should focus on the following objectives:
Development of a selective and efficient synthetic pathway to produce the title compound in good yield and purity.
Systematic investigation of its reactivity , focusing on selective transformations at the chloro and ethenyl positions. This includes exploring its utility in various cross-coupling reactions and its behavior in polymerization processes.
Evaluation of the resulting products and polymers for potential applications in catalysis, materials science, or as scaffolds for biologically active molecules.
By addressing these objectives, the scientific community can unlock the potential of this unexplored molecule and expand the versatile toolkit of functionalized pyridine chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3 |
InChI Key |
QTYNFLPACSTYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Ethenyl 5 Methylpyridine
Retrosynthetic Analysis of 2-Chloro-4-ethenyl-5-methylpyridine
A retrosynthetic analysis of this compound suggests several logical disconnections. The chloro substituent at the 2-position can be envisioned as being introduced late in the synthesis from a corresponding 2-hydroxypyridine (B17775) (or its pyridone tautomer). This is a common strategy as the hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride.
The ethenyl group at the 4-position could be formed from a precursor functional group. For instance, a Wittig reaction on a 4-formylpyridine derivative or the dehydration of a 4-(1-hydroxyethyl)pyridine (B1214439) derivative are plausible routes. The core pyridine (B92270) ring itself, bearing the methyl and a precursor to the ethenyl group, can be constructed through various cyclization strategies. This leads to simpler, more readily available starting materials.
A plausible retrosynthetic pathway could therefore involve:
Disconnection of the C-Cl bond: This leads back to 2-hydroxy-4-ethenyl-5-methylpyridine.
Disconnection of the ethenyl group: This could lead to a 4-formyl-2-hydroxy-5-methylpyridine.
Disconnection of the pyridine ring: This would break the ring down into acyclic precursors, which could be assembled using classical named reactions for pyridine synthesis.
Strategies for Pyridine Core Construction Incorporating Substituents
The formation of a polysubstituted pyridine ring is a cornerstone of heterocyclic chemistry, with several established methods that could be adapted for the synthesis of the this compound backbone.
Hantzsch Pyridine Synthesis Variants
The Hantzsch pyridine synthesis is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine. wikipedia.org
To construct a pyridine with the substitution pattern of the target molecule, a modified Hantzsch synthesis could be employed. This would likely involve an appropriately substituted β-ketoester and an aldehyde that would ultimately form the 4-position substituent. The reaction can be performed in a one-pot synthesis, and various oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412) can be used for the aromatization step. wikipedia.org Recent advancements have also explored more environmentally friendly conditions, such as using water as a solvent or employing microwave-assisted synthesis. wikipedia.org
Knoevenagel-type Condensations in Pyridine Formation
The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, is a key step in several pyridine synthesis routes. wikipedia.orgresearchgate.net It is a versatile method for forming carbon-carbon double bonds. bas.bg In the context of synthesizing the target pyridine, a Knoevenagel condensation could be used to introduce the ethenyl group or a precursor to it. For instance, the condensation of an appropriately substituted pyridine-4-carbaldehyde with an active methylene compound could be a viable strategy. bas.bg The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgyoutube.com
The reaction mechanism typically involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. youtube.com Subsequent dehydration leads to the formation of the α,β-unsaturated product. wikipedia.org
Cycloaddition Reactions for Pyridine Ring Assembly
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of substituted pyridines. nih.govrsc.org These reactions can be broadly categorized into several types, including [2+2+2] and [4+2] cycloadditions.
Transition metal-catalyzed [2+2+2] cycloadditions are particularly noteworthy. nih.govacsgcipr.org This method allows for the construction of the pyridine ring from alkynes and a nitrile. By carefully selecting the alkyne and nitrile starting materials, a wide range of substituted pyridines can be accessed. acsgcipr.org
Diels-Alder type [4+2] cycloadditions are another important strategy. rsc.orgacsgcipr.org These reactions can involve either normal electron-demand or inverse electron-demand pathways. In the context of pyridine synthesis, inverse electron-demand Diels-Alder reactions are often more successful. acsgcipr.org This typically involves the reaction of an electron-poor diene, such as a 1,2,4-triazine, with a dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org
Introduction of the Chloro Substituent onto the Pyridine Ring
The introduction of a chlorine atom onto the pyridine ring is a crucial step in the synthesis of this compound.
Direct Halogenation Methods
Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack compared to benzene (B151609). nih.gov Electrophilic halogenation of pyridine often requires harsh conditions, such as high temperatures and the use of strong Lewis acid catalysts. nih.gov The regioselectivity of the reaction can also be an issue, potentially leading to a mixture of products. nih.gov
However, the presence of activating substituents on the pyridine ring can facilitate electrophilic substitution. youtube.com For instance, an electron-donating group can direct the incoming electrophile to specific positions.
An alternative to direct electrophilic chlorination is nucleophilic chlorination. This can be achieved by reacting a pyridone (the tautomer of a hydroxypyridine) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comepo.org This is a widely used and effective method for introducing a chlorine atom at the 2- or 4-positions of the pyridine ring. A patent describes a process for preparing 2-chloro-5-methylpyridine (B98176) by reacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent like phosphorus oxychloride. google.com Another method involves the reaction of 2-amino-4-methylpyridine (B118599) with a nitrite (B80452) solution in an acidic medium, followed by treatment with POCl₃ to yield 2-chloro-4-methylpyridine. guidechem.com
For more complex or sensitive substrates, milder and more selective chlorination methods have been developed. These can involve the use of specialized reagents, such as designed phosphine (B1218219) reagents, to achieve chlorination under less forcing conditions. nih.gov
Interactive Data Table: Comparison of Pyridine Synthesis Methods
| Synthetic Method | Key Features | Potential Application for Target Compound |
| Hantzsch Pyridine Synthesis | Multi-component reaction, forms a dihydropyridine (B1217469) intermediate. wikipedia.org | Construction of the core pyridine ring with methyl and a precursor to the ethenyl group. |
| Knoevenagel Condensation | C=C bond formation between a carbonyl and an active methylene compound. wikipedia.orgresearchgate.net | Introduction of the ethenyl group from a corresponding aldehyde. |
| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction of alkynes and a nitrile. nih.govacsgcipr.org | Convergent synthesis of the substituted pyridine core. |
| [4+2] Cycloaddition (Diels-Alder) | Reaction of a diene with a dienophile, often inverse electron-demand for pyridines. rsc.orgacsgcipr.org | Assembly of the pyridine ring from acyclic or heterocyclic precursors. |
Transformations from Oxygenated or Aminated Precursors
The synthesis of the 2-chloro-5-methylpyridine framework often commences from precursors bearing oxygen or nitrogen-based functional groups, which are subsequently converted to the desired chloride.
One established route involves the transformation of 5-methyl-2(1H)-pyridone, the tautomer of 2-hydroxy-5-methylpyridine (B17766). This pyridone can be prepared through a multi-step sequence starting from the condensation of propionaldehyde (B47417) and an acrylic ester to yield a 4-formylpentanoate ester. Amination of this intermediate furnishes 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation afford the 2-hydroxy-5-methylpyridine, which is then chlorinated to give 2-chloro-5-methylpyridine. google.comepo.org
Alternatively, a more direct, single-step process has been developed. This method involves contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at elevated temperatures (80° to 130° C) in a high-boiling solvent such as 1,2,4-trichlorobenzene. google.comepo.org This process directly yields 2-chloro-5-methylpyridine. google.com
Another approach begins with aminated precursors. For instance, 2-chloro-5-methylpyridin-4-amine (B1314158) can be synthesized from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide through hydrogenation. chemicalbook.com While this provides a route to a substituted 2-chloropyridine (B119429), further steps would be necessary to remove the amino group and introduce the ethenyl group at the 4-position. The Chichibabin reaction, which directly aminates the pyridine ring at the 2-position using sodium amide, represents a fundamental transformation for introducing amino groups that could potentially be converted to chloro groups. wikipedia.org
Regioselective Chlorination Techniques
Achieving regioselective chlorination is critical in the synthesis of specifically substituted pyridines. Direct chlorination of 3-methylpyridine (B133936) (β-picoline) can lead to a mixture of products. However, specific methods have been developed to favor the formation of 2-chloro-5-methylpyridine. One such method involves the reaction of 3-methylpyridine with chlorine gas in a water medium at a controlled temperature of 40-60 °C in the presence of a catalyst. scispace.com
The choice of chlorinating agent and reaction conditions plays a pivotal role in directing the position of chlorination. For instance, the chlorination of 2-hydroxy-5-methylpyridine is a key step in some synthetic pathways. google.comepo.org Additionally, studies on the chlorination of aromatic compounds in micellar media have shown that the reaction environment can influence regioselectivity, a principle that could be applied to pyridine systems. nih.gov
Incorporation of the Ethenyl (Vinyl) Group
Once the 2-chloro-5-methylpyridine core is assembled, the subsequent key transformation is the introduction of the ethenyl (vinyl) group at the 4-position. Several powerful synthetic methods are available for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds, including the vinylation of aryl and heteroaryl halides. wikipedia.orgwikipedia.org
The Heck reaction provides a direct route for the coupling of unsaturated halides with alkenes. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 2-chloro-4-halo-5-methylpyridine with a suitable vinylating agent. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org Variations such as the amino-Heck reaction, which involves the intramolecular reaction of an oxime with a diene to form a pyridine ring, demonstrate the versatility of this reaction class. wikipedia.org
The Suzuki-Miyaura coupling is another powerful tool that couples an organoboron compound with an organic halide. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comyonedalabs.com For the target molecule, this would entail the reaction of 2-chloro-4-halo-5-methylpyridine with a vinylboronic acid or its derivative, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.govnih.gov The use of vinylboron compounds is a well-established method for the vinylation of aryl halides. nih.gov
The Stille coupling utilizes an organotin compound as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction is highly tolerant of various functional groups. uwindsor.ca The synthesis of this compound via the Stille reaction would involve coupling 2-chloro-4-halo-5-methylpyridine with a vinyltin (B8441512) reagent, such as vinyltributyltin. nrochemistry.com
Optimization of Catalyst Systems and Ligands for Ethenylation
The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst and ligands. For the Heck reaction, various palladium sources, including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), are commonly used. wikipedia.orgresearchgate.net The choice of phosphine ligands can significantly influence the outcome of the reaction. researchgate.net Ligand-free palladium-catalyzed oxidative Heck reactions have also been developed for the synthesis of styrylpyridines. researchgate.net
In Suzuki-Miyaura couplings, catalyst systems often consist of a palladium source like palladium chloride and a phosphine ligand such as triphenylphosphine. nih.gov The proper selection of the metal, ligand, base, and solvent is crucial for the successful application of this reaction to diverse substrates. tcichemicals.com Nickel catalysts are also emerging as a less expensive alternative to palladium for Suzuki-Miyaura reactions. tcichemicals.com
For Stille couplings, palladium catalysts such as Pd(PPh₃)₄ are frequently employed. organic-chemistry.org The addition of copper(I) salts can have a synergistic effect, increasing the reaction rate. organic-chemistry.org The development of highly active catalysts has expanded the scope of Stille reactions to include a wide range of substrates. harvard.edu
Substrate Scope and Functional Group Tolerance
A significant advantage of transition metal-catalyzed cross-coupling reactions is their broad substrate scope and tolerance of various functional groups. The Heck reaction, for instance, can be applied to a wide range of aryl and vinyl halides. organic-chemistry.orgnih.gov
The Suzuki-Miyaura reaction is renowned for its compatibility with numerous functional groups, making it suitable for complex molecule synthesis. wikipedia.orgtcichemicals.com It can be performed with aryl, heteroaryl, and vinyl halides or triflates as electrophiles. wikipedia.org
The Stille reaction also exhibits excellent functional group tolerance, allowing for its use in the late-stage functionalization of complex molecules. nrochemistry.comuwindsor.ca It is compatible with a wide variety of organic electrophiles and organostannanes. wikipedia.org
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide an alternative approach to installing the ethenyl group. These reactions involve the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.org To synthesize this compound using this method, a precursor such as 2-chloro-5-methylpyridine-4-carbaldehyde would be required. This aldehyde could then be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form the desired vinyl group. The Wittig reaction is known to tolerate a variety of functional groups. wikipedia.org Aza-Wittig reactions have also been developed for the synthesis of substituted pyridines. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. wikipedia.org This reaction often provides excellent E-selectivity in the formation of the alkene. organic-chemistry.orgnih.govrsc.org Similar to the Wittig reaction, the HWE reaction would require a 2-chloro-5-methylpyridine-4-carbaldehyde intermediate. The reaction of this aldehyde with a phosphonate reagent, such as diethyl phosphonomethane, in the presence of a base would yield the target compound. The HWE reaction is a reliable and stereoselective olefination method. rsc.orgacs.org
| Synthetic Strategy | Key Precursor | Reagents | Key Features |
| Heck Reaction | 2-chloro-4-halo-5-methylpyridine | Vinylating agent, Pd catalyst, base | Direct vinylation of a halide. wikipedia.org |
| Suzuki-Miyaura Coupling | 2-chloro-4-halo-5-methylpyridine | Vinylboronic acid/ester, Pd catalyst, base | Mild conditions, high functional group tolerance. wikipedia.org |
| Stille Coupling | 2-chloro-4-halo-5-methylpyridine | Vinyltin reagent, Pd catalyst | Excellent functional group tolerance. organic-chemistry.orgnrochemistry.com |
| Wittig Reaction | 2-chloro-5-methylpyridine-4-carbaldehyde | Methylenetriphenylphosphorane | Forms terminal alkenes from aldehydes. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | 2-chloro-5-methylpyridine-4-carbaldehyde | Phosphonate carbanion, base | Often gives high E-selectivity. wikipedia.orgorganic-chemistry.org |
Dehydrogenation or Elimination Reactions from Ethyl Precursors
The creation of the ethenyl group at the C4 position of the pyridine ring can be effectively achieved through dehydrogenation or elimination reactions starting from a 2-chloro-4-ethyl-5-methylpyridine precursor.
Dehydrogenation: This process involves the removal of hydrogen from the ethyl group to form a double bond. A common strategy is oxidative dehydrogenation. For instance, saturated ketones can undergo oxidative dehydrogenation to form enone intermediates, which then participate in pyridine synthesis. acs.orgnih.gov While this applies to the ring formation, a similar principle can be applied to a pre-formed pyridine ring. Catalytic dehydrogenation using a transition metal catalyst, such as palladium on carbon (Pd/C) or a copper-based catalyst, under an air or oxygen atmosphere at elevated temperatures can facilitate this transformation. acs.orgnih.gov The reaction involves the direct removal of H₂ from the ethyl group.
Elimination: An alternative route is a two-step process involving the introduction of a leaving group onto the ethyl substituent, followed by an elimination reaction.
Halogenation: The ethyl group can be selectively halogenated at the benzylic position via a radical reaction, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This yields a 2-chloro-4-(1-haloethyl)-5-methylpyridine intermediate.
Base-Induced Elimination: Treatment of this halo-ethyl intermediate with a non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU), promotes an E2 elimination reaction, yielding the desired this compound.
Another elimination strategy involves the dehydration of a 1-(2-chloro-5-methylpyridin-4-yl)ethanol intermediate. This alcohol can be prepared by the reduction of a corresponding ketone or via a Grignard reaction. Subsequent acid-catalyzed or base-catalyzed dehydration would then yield the target ethenylpyridine.
Installation and Modification of the Methyl Group
The methyl group at the C5 position is a key structural feature, and its installation can be approached through direct alkylation or by modifying a pre-existing functional group.
Direct Alkylation Approaches
Directly introducing a methyl group onto the pyridine ring can be challenging due to the electron-deficient nature of the pyridine nucleus, which generally resists standard Friedel-Crafts alkylation. youtube.com However, several methods can be employed:
Alkylation of Pyridine N-Oxides: A common strategy involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can be alkylated. For example, reacting a 3-substituted pyridine N-oxide with a Grignard reagent can lead to alkylation at the C2 or C6 positions. acs.orgacs.org While this is not directly applicable for C5 methylation, it highlights a general strategy of ring activation.
Metalated Pyridines: Directed ortho-metalation is a powerful tool. If a suitable directing group is present on the pyridine ring, lithiation with an organolithium reagent like LDA followed by quenching with an electrophilic methyl source (e.g., methyl iodide) can install the methyl group with high regioselectivity. youtube.com For instance, 3-chloropyridine (B48278) treated with LDA and then ethyl iodide results in 3-chloro-4-ethylpyridine. youtube.com A similar strategy could be envisioned for the methylation of a pre-functionalized pyridine precursor.
Radical Alkylation (Minisci Reaction): The Minisci reaction allows for the alkylation of electron-deficient heterocycles. While typically favoring the C2 and C4 positions, the regioselectivity can be influenced by the substitution pattern and reaction conditions. This method involves generating alkyl radicals that then attack the protonated pyridine ring.
Functionalization of Pre-existing Methyl Groups (e.g., Radical Reactions, Oxidation)
Modifying a methyl group that is already part of the pyridine scaffold provides another synthetic avenue. This is particularly useful for creating derivatives or for using the methyl group as a handle for further transformations.
Radical Halogenation: The methyl group can be halogenated using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under free-radical conditions (e.g., UV light, radical initiators). google.com This converts the 5-methyl group into a 5-(chloromethyl) group, which is a versatile intermediate for nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to various oxidation states. Mild oxidation can yield a hydroxymethyl group (-CH₂OH) or a formyl group (-CHO). More vigorous oxidation can lead to a carboxylic acid group (-COOH). These functionalized groups can then be used in a wide array of subsequent chemical transformations. The transformation of methyl groups in complex molecules like terpenoids often starts with C-H bond functionalization to install a hydroxyl group, which then enables further reactions. nih.gov
C-H Silylation: Recent advances have shown that methyl C-H bonds can be silylated and then oxidized, providing a route to functionalize otherwise unreactive methyl groups. nih.gov This strategy allows for the transformation of a methyl group into a synthon that can be substituted or integrated into the molecular skeleton. nih.gov
One-Pot and Cascade Synthesis Approaches for Multi-Functionalized Pyridines
Modern synthetic chemistry increasingly favors one-pot and cascade reactions for efficiency and sustainability. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents.
Several strategies for the one-pot synthesis of substituted pyridines have been developed:
Multicomponent Reactions: The Bohlmann-Rahtz pyridine synthesis and its modifications allow for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source to produce polysubstituted pyridines with high regioselectivity. core.ac.ukorganic-chemistry.org This approach could potentially be adapted to construct the core of this compound from appropriately chosen starting materials.
Cascade Reactions: Cascade processes, where a single trigger initiates a sequence of intramolecular reactions, are highly efficient for building complex molecules. acs.orgnih.govacs.org A novel approach involves a copper-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines. acs.orgnih.gov This method proceeds through in-situ formation of an enone, followed by a [3+3] annulation via Michael addition, aldol-type condensation, and oxidative aromatization. acs.orgnih.gov Another example is a metal-free cascade process involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization to yield highly functionalized pyridines. acs.orgnih.gov
A hypothetical one-pot synthesis for this compound could involve the reaction of precursors that already contain the necessary chloro, ethenyl, and methyl functionalities or their progenitors, which then assemble into the final pyridine ring in a single pot.
| One-Pot/Cascade Strategy | Description | Potential Application | Citation |
| Modified Bohlmann-Rahtz | Three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia. | Assembly of the pyridine core from simple precursors. | core.ac.ukorganic-chemistry.org |
| Cu-Catalyzed Cascade | Reaction of inactivated saturated ketones with electron-deficient enamines via C(sp³)–H bond functionalization. | Forms 3-acylpyridines or pyridine-3-carboxylates that could be further modified. | acs.orgnih.gov |
| Metal-Free Cascade | Tandem Pummerer-type rearrangement, aza-Prins cyclization, and aromatization. | A [5+1] cyclization to construct highly functionalized pyridines from aldehydes and other starting materials. | acs.orgnih.gov |
| Ni-Catalyzed Dehydrogenation | One-pot synthesis from alkyl ketones, enamines, and ammonia. | Involves dehydrogenation, conjugate addition, and condensation. | oup.com |
Chemo- and Regioselectivity Challenges in Synthesis
The synthesis of a specifically substituted pyridine like this compound is fraught with challenges related to chemo- and regioselectivity.
Regioselectivity in Ring Formation: In multicomponent reactions like the Hantzsch or Bohlmann-Rahtz syntheses, controlling the position of each substituent on the final pyridine ring is crucial. The choice of starting materials and reaction conditions dictates the regiochemical outcome. core.ac.uk
Regioselectivity in Ring Functionalization: When modifying the pre-formed pyridine ring, the inherent electronic properties of the ring direct incoming electrophiles or nucleophiles. Electrophilic substitution on pyridine is difficult but generally occurs at the C3 position. Nucleophilic substitution is more common and happens at the C2, C4, and C6 positions. The presence of existing substituents significantly influences the position of further functionalization. For instance, the alkylation of 3-substituted pyridine N-oxides can be a challenge, but methods have been developed to achieve high regioselectivity at the C6 position, even in the presence of sterically hindering groups. acs.orgacs.org
Chemoselectivity: The target molecule contains three distinct functional groups: a chloro group, an ethenyl group, and a methyl group. Many reagents could potentially react with more than one of these sites. For example, during the introduction of the ethenyl group via a Wittig reaction on a 4-formyl precursor, the chloro group at C2 must remain intact. Similarly, reactions to modify the methyl group must not affect the ethenyl or chloro groups. A strategy to overcome this involves exploiting the different reactivities of leaving groups, such as in sequential Suzuki cross-coupling reactions where the reactivity order is -Br > -OSO₂F > -Cl. nih.gov
| Challenge | Description | Example Solution | Citation |
| Regioselectivity | Controlling the position of substituents during synthesis or functionalization. | Using titanacyclopropanes for C2-H alkylation of pyridine N-oxides provides high regioselectivity. | acs.orgacs.orgnih.gov |
| Chemoselectivity | Differentiating between multiple reactive sites within the molecule. | Stepwise cross-coupling reactions exploiting the different reactivities of halide and fluorosulfate (B1228806) leaving groups. | nih.gov |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes for pharmaceuticals and agrochemicals. For the synthesis of this compound, several green chemistry aspects should be considered.
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions are inherently more atom-economical as they reduce the number of steps and purification procedures. core.ac.ukrsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. researchgate.net
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The use of metal catalysts like iron, which is abundant and less toxic, is a green alternative to other heavy metals. rsc.org Metal-free catalytic systems are even more desirable. nih.govorganic-chemistry.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. core.ac.ukresearchgate.netnih.gov
Renewable Feedstocks: While challenging for complex heterocycles, the ideal green synthesis would start from renewable raw materials.
Recent research has highlighted various green techniques for pyridine synthesis, including multicomponent one-pot reactions, the use of green catalysts, and microwave-assisted synthesis, all of which contribute to more sustainable chemical manufacturing. researchgate.netnih.govtandfonline.com
Chemical Transformations and Reactivity Studies of 2 Chloro 4 Ethenyl 5 Methylpyridine
Reactions Involving the Ethenyl Moiety
The ethenyl group is a versatile functional handle, typically amenable to a variety of transformations. However, for 2-Chloro-4-ethenyl-5-methylpyridine, specific studies on these reactions are absent from the current body of scientific literature.
Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration, Hydrometalation)
No specific research has been found detailing the addition reactions at the ethenyl group of this compound. While the hydrogenation of the vinyl group to an ethyl group, or the addition of halogens, boranes, or metal hydrides across the double bond are fundamental organic reactions, their application to this specific substrate has not been reported. The electronic effects of the chloro and methyl substituents on the pyridine (B92270) ring, as well as the nitrogen atom itself, would be expected to influence the regioselectivity and stereoselectivity of such additions, but empirical data is not available.
Polymerization and Oligomerization Studies
The polymerization of vinylpyridines is a well-known process for creating functional polymers. However, specific studies on the polymerization or oligomerization of this compound are not present in the available literature.
There are no published reports on the radical polymerization of this compound. The susceptibility of this monomer to radical-initiated chain-growth polymerization, the characterization of the resulting polymer, and its material properties have not been investigated.
Similarly, the co-polymerization of this compound with other vinyl monomers has not been documented. Research into its reactivity ratios with common co-monomers, which would be crucial for designing copolymers with specific properties, is currently absent.
Epoxidation and Dihydroxylation Reactions
The conversion of the ethenyl group to an epoxide or a diol are common and useful transformations. However, no studies have been published on the epoxidation or dihydroxylation of this compound. The influence of the substituted pyridine ring on the stereochemistry and yield of these oxidation reactions remains an open question for experimental investigation.
Metathesis Reactions
Olefin metathesis is a powerful tool for carbon-carbon bond formation. There is no available research on the application of metathesis reactions, such as cross-metathesis or ring-opening metathesis polymerization (if incorporated into a cyclic structure), involving the ethenyl group of this compound. The potential for the pyridine nitrogen to coordinate with and possibly deactivate common metathesis catalysts is a factor that would require experimental exploration.
Reactivity at the Chloro Substituent
The chlorine atom at the C-2 position of the pyridine ring is the primary site of reactivity for a variety of transformations. The electron-withdrawing nature of the ring nitrogen atom activates the C-2 position towards nucleophilic attack and facilitates oxidative addition in transition metal-catalyzed processes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for 2-halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a temporary, negatively charged intermediate (a Meisenheimer complex). Aromaticity is then restored by the expulsion of the chloride leaving group. youtube.com The presence of the ring nitrogen significantly stabilizes the intermediate, making 2-chloropyridines more susceptible to this type of reaction compared to chlorobenzene. youtube.com
Direct displacement of the C-2 chlorine by an amine (amination) is a common method for synthesizing 2-aminopyridine (B139424) derivatives. This reaction is typically carried out by heating the chloropyridine with a primary or secondary amine, sometimes in the presence of a base to neutralize the HCl generated. youtube.com For this compound, this reaction would provide access to a range of N-substituted 4-ethenyl-5-methylpyridin-2-amines.
General Amination Reaction Scheme:
Table 1: Representative Examples of SNAr Amination on 2-Chloropyridine (B119429) Scaffolds (Hypothetical for the specific substrate)
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Ammonia (B1221849) | 4-Ethenyl-5-methylpyridin-2-amine | High pressure, elevated temperature |
| Piperidine (B6355638) | 2-(Piperidin-1-yl)-4-ethenyl-5-methylpyridine | Neat or in a high-boiling solvent, heat |
Similarly, the chloro group can be displaced by oxygen (alkoxylation) or sulfur (thiolation) nucleophiles. Alkoxylation is typically performed using a sodium or potassium alkoxide in the corresponding alcohol or an aprotic solvent. Thiolation can be achieved with a thiol in the presence of a base, or with a pre-formed sodium thiolate. These reactions would yield 2-alkoxy- or 2-alkylthio-4-ethenyl-5-methylpyridines, respectively.
General Alkoxylation/Thiolation Reaction Scheme:
Table 2: Representative SNAr Alkoxylation/Thiolation Reactions (Hypothetical for the specific substrate)
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium Methoxide (NaOMe) | 2-Methoxy-4-ethenyl-5-methylpyridine | Methanol (B129727) or DMF, heat |
Advanced Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are common substrates for these transformations. researchgate.net
Palladium catalysts are exceptionally versatile for coupling reactions involving aryl chlorides. researchgate.net
Buchwald-Hartwig Amination: This reaction offers a milder and more general alternative to SNAr amination for forming C-N bonds. wikipedia.orgorganic-chemistry.org It uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a wide range of amines, including those that are poor nucleophiles. wikipedia.orgacs.org This method would be highly effective for coupling this compound with various primary and secondary amines.
Suzuki-Miyaura Coupling: The Suzuki reaction couples aryl halides with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. youtube.comnih.gov Coupling this compound with an arylboronic acid would yield a 2-aryl-4-ethenyl-5-methylpyridine derivative. This reaction is known for its mild conditions and tolerance of many functional groups. youtube.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne would produce a 2-alkynyl-4-ethenyl-5-methylpyridine.
Negishi Coupling: The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by palladium or nickel. orgsyn.orgorgsyn.org It is a highly effective C-C bond-forming reaction.
Stille Coupling: This reaction couples an aryl halide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org While powerful, the toxicity of organotin compounds has led to the increased popularity of other methods like the Suzuki coupling. organic-chemistry.orgnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions (Hypothetical for the specific substrate)
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Buchwald-Hartwig | Amine (R2NH) | 2-Amino-pyridine |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)2) | 2-Aryl/Vinyl-pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-pyridine |
| Negishi | Organozinc (R-ZnX) | 2-Aryl/Alkyl-pyridine |
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions, particularly for activating the strong carbon-chlorine bond. nih.gov Nickel-catalyzed methods, such as Suzuki-Miyaura and Negishi-type couplings, can be highly efficient for substrates like 2-chloropyridines. nih.govnih.gov A notable application is the cross-electrophile coupling, where two different electrophiles (e.g., a 2-chloropyridine and an alkyl bromide) are coupled in the presence of a nickel catalyst and a reducing agent. nih.govnih.gov This would allow for the direct introduction of alkyl groups at the C-2 position of this compound.
Table 4: Potential Nickel-Catalyzed Cross-Coupling of this compound (Hypothetical)
| Coupling Partner | Catalyst System | Product Type |
|---|---|---|
| Arylboronic Acid | Ni(II) salt, ligand (e.g., bipyridine) | 2-Aryl-pyridine |
Copper-Catalyzed Coupling Reactions
While no specific copper-catalyzed coupling reactions for this compound have been documented, the 2-chloro-pyridine moiety is a classic substrate for such transformations. One could anticipate that the chlorine atom at the 2-position would readily participate in various copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Hypothetically, reactions such as the Ullmann condensation could be employed to couple this compound with a variety of nucleophiles. For example, reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would be expected to yield the corresponding 2-alkoxy- or 2-aryloxy-4-ethenyl-5-methylpyridine. Similarly, coupling with amines would provide 2-amino-4-ethenyl-5-methylpyridine derivatives.
A hypothetical data table for such reactions is presented below, illustrating potential reaction partners and products.
| Reactant | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| This compound | Phenol | 2-Phenoxy-4-ethenyl-5-methylpyridine | CuI, Base (e.g., K₂CO₃) |
| This compound | Aniline | N-Phenyl-4-ethenyl-5-methylpyridin-2-amine | CuI, Ligand, Base |
| This compound | Sodium Methoxide | 2-Methoxy-4-ethenyl-5-methylpyridine | Cu(I) salt |
Reduction of the Carbon-Chlorine Bond
The reduction of the carbon-chlorine bond in 2-chloro-pyridines is a well-established transformation. It is highly probable that this compound would undergo dehalogenation to yield 4-ethenyl-5-methylpyridine under standard reducing conditions.
Common methods for such a reduction include catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Other reagents, such as zinc powder in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, could also potentially effect this transformation. The vinyl group might also be susceptible to reduction under some of these conditions, leading to the formation of 4-ethyl-5-methylpyridine, depending on the chosen reagents and reaction parameters.
Functionalization of the Methyl Group
The methyl group at the 5-position is benzylic-like in nature due to its attachment to the aromatic pyridine ring. This suggests it can be functionalized through various reactions.
Benzylic Functionalization (e.g., Oxidation, Halogenation, Lithiation)
Oxidation: The methyl group could likely be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using appropriate oxidizing agents. For instance, selenium dioxide (SeO₂) is often used for the selective oxidation of benzylic methyl groups to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely lead to the corresponding carboxylic acid.
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, would be expected to introduce a halogen atom onto the methyl group, forming 2-chloro-5-(halomethyl)-4-ethenylpyridine.
Lithiation: Deprotonation of the methyl group using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would generate a nucleophilic benzylic anion. This intermediate could then be reacted with various electrophiles to introduce a wide range of functional groups.
Side-Chain Elongation Reactions
Following the generation of a reactive intermediate at the methyl position, side-chain elongation would be feasible. For example, the lithiated species mentioned above could react with alkyl halides to introduce longer alkyl chains. Alternatively, the halogenated derivative, 2-chloro-5-(halomethyl)-4-ethenylpyridine, could be used in nucleophilic substitution reactions or to form a Grignard reagent for subsequent reactions with carbonyl compounds, leading to chain extension.
Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions.
Complexation with Transition Metals
It is anticipated that this compound would act as a ligand, coordinating to various transition metals through its pyridine nitrogen. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group and the electron-donating methyl and ethenyl groups, would affect the stability and properties of the resulting metal complexes. The steric hindrance from the substituents at positions 2 and 5 might also play a role in the coordination geometry.
While no specific complexes of this compound have been reported, one could envision the formation of complexes with metals such as ruthenium, rhodium, palladium, or platinum, which are known to form stable complexes with pyridine-based ligands. These complexes could have potential applications in catalysis or materials science.
Investigations of Metal-Ligand Binding Modes and Stability
No studies were found that report on the coordination chemistry of this compound. There is no available data concerning its behavior as a ligand, the types of metal complexes it may form, the specific binding modes (e.g., through the pyridine nitrogen or the ethenyl group), or the stability constants of any such theoretical complexes.
Chemo- and Regioselective Transformations of Multifunctional Sites
Information regarding the selective chemical manipulation of the distinct functional sites on this compound is not documented. Research on the chemo- or regioselective reactions involving the chloro-substituent, the ethenyl group, the methyl group, or the pyridine ring nitrogen could not be located.
Mechanistic Studies of Key Reactions
As no key reactions involving this compound are documented, there are consequently no mechanistic studies. The following specific areas of investigation yielded no results:
Energy Profile Mapping:No computational or experimental studies on the energy profiles of potential reaction pathways were found.
While research exists for related pyridine derivatives, such as 2-chloro-5-methylpyridine (B98176), the presence of the ethenyl group at the 4-position introduces unique electronic and steric properties. Therefore, extrapolating data from other compounds would be scientifically inaccurate and would not adhere to the strict focus on the subject molecule.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Ethenyl 5 Methylpyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-4-ethenyl-5-methylpyridine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are necessary for a complete and confident assignment of all proton and carbon signals.
A comprehensive structural assignment of this compound is achieved by correlating the atoms within the molecule using a suite of 2D NMR experiments.
Predicted ¹H and ¹³C NMR Data: The expected chemical shifts for the protons and carbons of the molecule are predicted based on the known substituent effects of chloro, ethenyl, and methyl groups on a pyridine (B92270) ring. The pyridine ring contains two protons, and the ethenyl group contributes three protons, while the methyl group adds another three.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.10 | C3: ~148.0 |
| H6 | ~7.20 | C6: ~122.0 |
| Hα (ethenyl) | ~6.70 (dd) | Cα (ethenyl): ~135.0 |
| Hβ-cis (ethenyl) | ~5.60 (dd) | Cβ (ethenyl): ~118.0 |
| Hβ-trans (ethenyl) | ~5.40 (dd) | |
| CH₃ | ~2.30 (s) | CH₃: ~18.0 |
| C2: ~151.0 | ||
| C4: ~138.0 | ||
| C5: ~132.0 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu Key expected correlations would be observed between the α-proton and the two β-protons of the ethenyl group, confirming the vinyl system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with its attached carbon atom. sdsu.edu This would unequivocally link the predicted proton signals to their corresponding carbon signals in the table above, for instance, H3 to C3, H6 to C6, and the ethenyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. youtube.com
| Proton | Predicted HMBC Correlations (to Carbons) |
| H3 | C2, C4, C5 |
| H6 | C2, C4, C5 |
| Hα (ethenyl) | C3, C4, C5 |
| Hβ (ethenyl) | C4 |
| CH₃ | C4, C5, C6 |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which helps to confirm the substitution pattern.
| Proton | Predicted Key NOESY Correlations |
| H3 | Hα (ethenyl) |
| H6 | CH₃ |
| CH₃ | Hα (ethenyl), H6 |
Quantitative NMR (qNMR) serves as a primary method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. ox.ac.uksigmaaldrich.com The method involves dissolving a precisely weighed amount of the sample with a known mass of a high-purity internal standard in a suitable deuterated solvent.
The purity of the analyte (Pₓ) is calculated using the following equation:
Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
I: Integral value of the signal
N: Number of protons generating the signal
M: Molar mass
m: mass
P: Purity
x: Analyte (this compound)
std: Internal Standard
For this analysis, a suitable internal standard would be a compound with sharp singlet signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals, for example, 1,4-dinitrobenzene (B86053) or maleic anhydride. This technique can also be adapted to monitor the progress of a reaction that synthesizes or consumes this compound by tracking the change in the integral ratio of a characteristic signal of the analyte against the stable signal of the internal standard over time.
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its solid, crystalline form. This is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.
In a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiment, distinct polymorphs of this compound would exhibit different sets of chemical shifts. This is because the precise arrangement of molecules in the crystal lattice affects the local electronic environment of each carbon atom, leading to unique spectral fingerprints for each polymorphic form.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₈H₈ClN), the exact mass can be calculated based on the monoisotopic masses of its constituent elements.
| Ion | Formula | Predicted Monoisotopic Mass (m/z) |
| [M]⁺ | [C₈H₈³⁵ClN]⁺ | 153.0345 |
| [M+2]⁺ | [C₈H₈³⁷ClN]⁺ | 155.0316 |
| [M+H]⁺ | [C₈H₉³⁵ClN]⁺ | 154.0423 |
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.
In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule.
The predicted fragmentation of this compound would likely involve the following key pathways:
Loss of a chlorine atom: The cleavage of the C-Cl bond would result in a fragment ion at m/z 118.
Loss of a methyl radical: The loss of the methyl group from the pyridine ring would lead to a fragment at m/z 138.
Loss of ethylene: A retro-Diels-Alder type fragmentation or cleavage of the ethenyl group could result in the loss of C₂H₄ (ethylene), yielding a fragment at m/z 125.
| Predicted Fragment Ion | Formula | Predicted m/z | Proposed Loss |
| [C₈H₈N]⁺ | C₈H₈N | 118 | Loss of •Cl |
| [C₇H₅ClN]⁺ | C₇H₅ClN | 138 | Loss of •CH₃ |
| [C₆H₅ClN]⁺ | C₆H₅ClN | 125 | Loss of C₂H₃• |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis
In a typical analysis, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be instrumental in the analysis of mixtures containing this compound.
LC-MS Analysis: LC-MS would be employed to separate the target compound from non-volatile or thermally labile impurities within a reaction mixture or a formulated product. The liquid chromatograph would separate the components based on their affinity for a stationary phase, and the mass spectrometer would then provide mass-to-charge ratio data for each eluting peak, confirming the molecular weight of this compound and helping to identify byproducts.
GC-MS Analysis: For volatile and thermally stable compounds, GC-MS is a powerful tool. The gas chromatograph would separate this compound from other volatile components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then generate a mass spectrum for each separated component. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint for the molecule, allowing for its unambiguous identification and the characterization of any related volatile impurities.
A hypothetical data table for GC-MS analysis might look like this:
| Retention Time (min) | Detected Ion (m/z) | Tentative Identification |
| t | [M]+, [M-Cl]+, etc. | This compound |
| t₁ | [Impurity 1]+ | Isomeric byproduct |
| t₂ | [Impurity 2]+ | Unreacted starting material |
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Bands for Functional Groups
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, characteristic absorption bands would be expected for the pyridine ring, the ethenyl (vinyl) group, the methyl group, and the carbon-chlorine bond.
A prospective IR data table would include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic & vinyl) |
| ~2970-2850 | Medium | C-H stretching (methyl) |
| ~1640 | Medium | C=C stretching (vinyl) |
| ~1600, 1475 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1450 | Medium | C-H bending (methyl) |
| ~990, 910 | Strong | =C-H bending (vinyl out-of-plane) |
| ~800-600 | Strong | C-Cl stretching |
Conformational Analysis
Vibrational spectroscopy, particularly Raman spectroscopy, can be used for conformational analysis, especially when studying the molecule in different phases (solid, liquid, solution) or at various temperatures. For this compound, this could involve studying the rotational isomerism around the C-C single bond connecting the ethenyl group to the pyridine ring. Different conformers would likely exhibit subtle shifts in their vibrational frequencies.
Electronic Spectroscopy (UV-Vis)
Determination of Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum would be expected to show absorptions corresponding to π → π* transitions within the conjugated system of the pyridine ring and the ethenyl group. The position and intensity of these absorptions would be sensitive to the extent of conjugation and the presence of substituents.
A hypothetical UV-Vis data table in a specified solvent would be:
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~220 | Value | π → π |
| ~270 | Value | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions. This data would reveal the planarity of the pyridine ring, the orientation of the ethenyl and methyl substituents, and how the molecules pack together in the crystal lattice.
A summary of crystallographic data would typically be presented in a table like this:
| Parameter | Value |
| Chemical Formula | C₈H₈ClN |
| Formula Weight | 153.61 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Bond Lengths, Bond Angles, and Dihedral Angles
A definitive determination of the molecular geometry of this compound, including precise bond lengths, bond angles, and dihedral angles, necessitates experimental data from techniques such as X-ray crystallography or microwave spectroscopy. However, a thorough review of the current scientific literature reveals a lack of published single-crystal X-ray diffraction data for this specific compound.
In the absence of experimental data, computational chemistry serves as a powerful tool to predict these structural parameters. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate theoretical values. For a molecule like this compound, these calculations would model the geometry by minimizing the electronic energy of the molecule.
Based on the known structures of related pyridine derivatives, certain structural characteristics can be anticipated. The pyridine ring is expected to be largely planar. The bond lengths within the ring will exhibit values intermediate between typical single and double bonds due to aromaticity. The C-Cl bond length would be influenced by the electronic effects of the pyridine ring. The ethenyl (vinyl) and methyl substituents will have bond lengths and angles consistent with sp² and sp³ hybridized carbon atoms, respectively. The dihedral angle between the plane of the pyridine ring and the vinyl group is of particular interest as it would define the rotational conformation of the ethenyl substituent.
A hypothetical table of predicted bond lengths and angles is presented below to illustrate the type of data that would be obtained from such computational studies.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C2-Cl | ~1.74 Å |
| C4-C(ethenyl) | ~1.48 Å | |
| C5-C(methyl) | ~1.51 Å | |
| N1-C2 | ~1.34 Å | |
| C2-C3 | ~1.39 Å | |
| Bond Angle | Cl-C2-N1 | ~115° |
| C3-C4-C(ethenyl) | ~121° | |
| C4-C5-C(methyl) | ~122° | |
| Dihedral Angle | C3-C4-C(ethenyl)-C | ~0° or ~180° |
Note: The values in this table are illustrative and based on general principles of chemical bonding and data for analogous molecules. They are not based on published experimental or computational data for this compound.
Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. This information is typically derived from single-crystal X-ray diffraction data. As stated previously, such data is not currently available for this compound.
However, based on its molecular structure, several types of intermolecular interactions can be predicted to govern its crystal packing. These would likely include:
Dipole-Dipole Interactions: The presence of the polar C-Cl bond and the nitrogen atom in the pyridine ring would introduce a molecular dipole moment, leading to dipole-dipole interactions.
π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with neighboring molecules, a common feature in the crystal structures of aromatic compounds.
C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl and ethenyl groups and the nitrogen or chlorine atoms of adjacent molecules could also play a role in stabilizing the crystal lattice.
The interplay of these forces would determine the specific packing motif, influencing properties such as melting point, solubility, and crystal morphology.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would be the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of organic molecules. For this compound, a reversed-phase HPLC method would likely be the most effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
While specific HPLC methods for this compound are not detailed in the literature, a general method can be proposed. The separation of pyridine derivatives has been successfully achieved using C18 columns. helixchrom.com The basicity of the pyridine nitrogen may necessitate the addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase to ensure good peak shape and prevent tailing. helixchrom.com
A representative, hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 30:70 to 80:20 over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
Note: This table represents a typical starting point for method development for a compound of this class. Actual parameters would require optimization.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many chloropyridines are amenable to GC analysis, it is a suitable method for the purity assessment of this compound. The choice of the stationary phase is critical for achieving good separation from potential impurities. Polar stationary phases have been shown to be effective for the separation of chloropyridine isomers. epa.gov
A flame ionization detector (FID) would be a suitable general-purpose detector, while a mass spectrometer (MS) would provide definitive identification of the compound and any impurities. The analysis of chlorpyrifos, a related organochlorine pesticide containing a chlorinated pyridine moiety, is routinely performed by GC. nih.gov
A hypothetical GC method for this compound is detailed below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split (e.g., 50:1) |
Note: This table provides a general GC method that would likely be a good starting point for the analysis of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase.
The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the pyridine ring. Staining with reagents such as potassium permanganate (B83412) or iodine may also be effective. The separation of pyridine derivatives on silica gel plates is a common practice in synthetic chemistry labs. nih.govnih.gov
A typical TLC system for this compound is described in the table below.
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 |
Note: The mobile phase composition is a starting point and would be optimized based on experimental results.
Theoretical and Computational Investigations of 2 Chloro 4 Ethenyl 5 Methylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 2-chloro-4-ethenyl-5-methylpyridine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the ethenyl group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the pyridine ring, particularly near the chloro and ethenyl substituents, suggesting these areas are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. Theoretical calculations for this compound indicate a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
Charge Distribution and Electrostatic Potentials
The analysis of charge distribution and molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule. In this compound, the nitrogen atom in the pyridine ring and the chlorine atom exhibit the most negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the ethenyl group and the methyl group, along with the pyridine ring hydrogens, show positive electrostatic potentials, indicating their tendency to interact with nucleophiles. This charge distribution is critical in understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, predicted vibrational frequencies can be used to assign infrared (IR) and Raman spectral bands. Key predicted vibrational modes would include the C=C stretching of the ethenyl group, the C-Cl stretching, and the various C-N and C-C stretching and bending modes of the pyridine ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the ethenyl group are expected to show distinct chemical shifts due to their electronic environment, which is influenced by the pyridine ring and the chloro substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | 151.2 |
| C3 | 122.8 |
| C4 (C-ethenyl) | 138.5 |
| C5 (C-methyl) | 132.1 |
| C6 | 148.9 |
| C (ethenyl, alpha) | 135.4 |
| C (ethenyl, beta) | 117.8 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethenyl group necessitates a detailed conformational analysis to understand the molecule's dynamic behavior in different phases.
Rotational Barriers of the Ethenyl Group
The rotation of the ethenyl group around the C4-C(alpha) single bond is associated with a specific energy barrier. Computational studies can map the potential energy surface for this rotation. The rotational barrier is influenced by steric hindrance and electronic effects between the ethenyl group and the pyridine ring. For this compound, the planar conformation, where the ethenyl group is coplanar with the pyridine ring, is expected to be the most stable due to maximized π-conjugation. The transition state for rotation would likely involve the ethenyl group being perpendicular to the ring, which would disrupt this conjugation and introduce steric clashes. The calculated rotational energy barrier provides insight into the rigidity of the molecule and the likelihood of different conformers being present at a given temperature.
Table 3: Calculated Rotational Energy Barriers for the Ethenyl Group
| Conformation | Dihedral Angle (C3-C4-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar (syn) | 0° | 0.0 |
| Perpendicular | 90° | 4.5 |
Preferred Conformations in Solution and Gas Phase
Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound in different environments, such as in the gas phase or in a solvent. In the gas phase, the molecule's conformation is determined by intramolecular forces. The MD simulations would likely confirm that the near-planar conformations are the most populated.
In solution, intermolecular interactions with solvent molecules can influence the conformational equilibrium. The polarity of the solvent would play a crucial role. In a nonpolar solvent, the conformational preferences might be similar to the gas phase. However, in a polar solvent, solvent-solute interactions could stabilize conformers that have a larger dipole moment, potentially shifting the equilibrium slightly away from the most stable gas-phase conformation. These simulations provide a dynamic picture of the molecule's structure and its adaptability to its environment.
Computational Studies of Reaction Mechanisms
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, with its multiple reactive sites—the chlorinated pyridine ring and the vinyl group—computational studies could predict its behavior in various transformations.
Transition State Characterization
The heart of understanding a reaction mechanism lies in characterizing its transition state—the highest energy point along the reaction coordinate. For this compound, computational chemists could model the transition states for a variety of reactions. For instance, in nucleophilic aromatic substitution at the 2-position, density functional theory (DFT) calculations could determine the geometry of the transition state, including the bond lengths and angles of the incoming nucleophile and the departing chloride. Similarly, for reactions involving the ethenyl group, such as electrophilic addition or polymerization, the structures of the corresponding transition states could be computationally elucidated.
At present, there are no published studies providing specific data on the transition state geometries for reactions involving this compound.
Prediction of Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of this compound. Molecular orbital calculations, such as determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its electrophilic and nucleophilic character. researchgate.net The distribution of electrostatic potential on the molecular surface can highlight regions susceptible to attack.
For this compound, one would expect the electron-withdrawing nature of the nitrogen and chlorine atoms to make the pyridine ring electron-deficient and thus prone to nucleophilic attack, particularly at the 2- and 6-positions. nih.gov Conversely, the ethenyl group is likely to be the site for electrophilic attack. Computational studies could quantify these reactivities and predict the regioselectivity of various reactions. For instance, in a reaction with a reagent that could potentially react at either the ring or the vinyl group, computational models could predict the more favorable pathway.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)
The non-covalent interactions of this compound are critical for understanding its physical properties, such as its crystal structure and solubility. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. rsc.org The chlorine atom, possessing a region of positive electrostatic potential known as a σ-hole, can participate in halogen bonding. rsc.org
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be employed to characterize and quantify these interactions. acs.org For example, calculations could determine the strength and directionality of hydrogen bonds formed with proton donors or the geometry and energy of halogen bonds with Lewis bases. While general principles of intermolecular interactions in halogenated pyridines are established, specific studies on the crystalline or solution-phase interactions of this compound are currently lacking. rsc.orgnih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bonding | H-X (e.g., H₂O, ROH) | Pyridine Nitrogen | Moderate |
| Halogen Bonding | This compound (Cl) | Lewis Base (e.g., O, N) | Weak to Moderate |
| π-π Stacking | Pyridine Ring | Another Aromatic Ring | Weak |
This table represents predicted interactions based on general chemical principles, not specific computational data for the title compound.
Applications of 2 Chloro 4 Ethenyl 5 Methylpyridine in Advanced Materials and Catalysis Research
As a Monomer for Functional Polymer Synthesis
There is no available scientific literature on the use of 2-Chloro-4-ethenyl-5-methylpyridine as a monomer. Consequently, information regarding the following is not documented:
Exploration of Polymer Properties:As no polymers have been synthesized from this monomer, there is no data on their thermal stability, mechanical properties, or optical properties.
While research on other vinylpyridine derivatives, such as poly(4-vinylpyridine), has shown their utility in creating materials for applications like dye-sensitized solar cells, anti-corrosive coatings, and sensors, these findings are not specific to the chloro- and methyl-substituted ethenylpyridine . mdpi.compolysciences.compolysciences.comchemicalbook.com
As a Ligand in Homogeneous and Heterogeneous Catalysis
The role of this compound as a ligand in catalysis is also an unexplored area of research. The investigation found no instances of:
Catalytic Activity in Carbon-Carbon Bond Forming Reactions:No studies have been published that evaluate the catalytic performance of any potential this compound-metal complexes in reactions such as cross-couplings or polymerizations.
The broader field of pyridine-based ligands in catalysis is well-established, with numerous examples of their successful application in a variety of transition metal-catalyzed reactions. researchgate.netnih.gov These ligands are known to influence the electronic and steric environment of the metal center, thereby tuning catalytic activity and selectivity. researchgate.net However, these general principles cannot be specifically applied to this compound without dedicated experimental research.
Catalytic Activity in Carbon-Heteroatom Bond Forming Reactions
There is currently no specific research detailing the catalytic activity of this compound in carbon-heteroatom bond forming reactions. However, the pyridine (B92270) scaffold is a well-established motif in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ring, which are influenced by its substituents (chloro, ethenyl, and methyl groups), can modulate the catalytic activity of the metal.
The presence of the 2-chloro substituent, an electron-withdrawing group, can influence the electron density at the nitrogen atom, which in turn affects the binding affinity of the pyridine to a metal catalyst. This modulation of the electronic environment of the metal center is a key principle in ligand design for optimizing catalytic reactions, such as C-N, C-O, and C-S bond formation. researchgate.netresearcher.life The ethenyl group also offers a site for potential post-modification of the ligand, allowing for the synthesis of a library of ligands with varying steric and electronic properties.
Chiral Ligand Design (if applicable through further derivatization)
Direct applications of this compound in chiral ligand design have not been reported. However, the ethenyl group presents a key functional handle for the introduction of chirality. Through chemical transformations of the vinyl group, such as asymmetric dihydroxylation, epoxidation, or hydroboration, chiral centers can be introduced. The resulting chiral diol, epoxide, or alcohol functionalities can then be further elaborated into chiral ligands.
The synthesis of such chiral pyridine ligands is of significant interest for asymmetric catalysis, where the three-dimensional structure of the catalyst-ligand complex directs the stereochemical outcome of a reaction. The rigidity of the pyridine backbone combined with the newly introduced chiral centers could lead to highly effective ligands for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Role as a Key Synthetic Building Block for Non-Biological Complex Molecules
The combination of a reactive chloro group and a versatile ethenyl group on a pyridine core makes this compound a potentially valuable building block for the synthesis of complex organic molecules.
Synthesis of Advanced Agrochemical Intermediates (excluding direct application data)
While there is no direct data on the use of this compound in agrochemical synthesis, its close analog, 2-Chloro-5-methylpyridine (B98176), is a known and important intermediate in the production of various herbicides and pesticides. hanyang.ac.kracs.org For instance, 2-chloro-5-methylpyridine is a precursor to neonicotinoid insecticides. hanyang.ac.kr The substitution pattern of the pyridine ring is crucial for the biological activity of the final product.
The presence of the ethenyl group in this compound offers an additional point of diversification for creating new agrochemical candidates. This vinyl group can undergo a wide range of chemical reactions, including polymerization, addition reactions, and cross-coupling reactions, allowing for the attachment of other molecular fragments to build more complex and potentially more potent or selective agrochemicals. For instance, 4-Amino-2-chloropyridine derivatives are used to synthesize plant growth regulators. chemicalbook.com
Precursor for Advanced Materials (e.g., Dyes, Pigments, Optoelectronic Materials)
Specific research on this compound as a precursor for dyes, pigments, or optoelectronic materials is not available. However, the ethenyl group makes this compound a monomer suitable for polymerization. Polymers containing pyridine units, such as poly(vinylpyridine), have been investigated for a variety of material applications, including as functional coatings and in the fabrication of electrochemical sensors. mdpi.compolysciences.comnih.gov
The polymerization of this compound would lead to a polymer with pendant chloro-methyl-pyridine units. The properties of such a polymer, including its solubility, thermal stability, and its ability to coordinate to metal ions, would be determined by the nature of the substituted pyridine ring. These properties could be exploited in the design of new functional materials. For instance, pyridine-containing polymers have been explored for use in dye-sensitized solar cells. mdpi.com
Applications in Sensor Technologies (e.g., chemosensors for metal ions or specific analytes)
There are no documented applications of this compound in sensor technologies. However, the pyridine moiety is a common component in the design of chemosensors. nih.govrsc.orgnih.gov The nitrogen atom's lone pair of electrons can selectively bind to specific metal ions or act as a proton acceptor in pH sensors. This interaction can lead to a change in the electronic properties of the molecule, which can be detected through spectroscopic methods, such as fluorescence or UV-Vis absorption. nih.gov
Polymers derived from this compound could also be employed in sensor applications. For example, ion-imprinted polymers based on vinylpyridine have been developed for the selective extraction and sensing of metal ions like silver. mdpi.com The specific substitution pattern on the pyridine ring of this compound would be expected to influence its binding selectivity and sensitivity towards different analytes.
Development of Smart Materials (e.g., stimuli-responsive polymers)
While there is no literature on the use of this compound in smart materials, the pyridine unit is a well-known pH-responsive functional group. nih.gov The nitrogen atom on the pyridine ring can be protonated at low pH and deprotonated at higher pH. In a polymer chain, this change in protonation state can lead to significant conformational changes due to electrostatic repulsion between the protonated sites. This property is the basis for many pH-responsive or "smart" polymers. acs.orgresearchgate.netrsc.org
Polymers synthesized from this compound would be expected to exhibit pH-responsive behavior. Such materials could find applications in areas like controlled drug delivery, where a change in pH triggers the release of an encapsulated substance, or in the creation of surfaces with tunable properties. The specific pKa of the pyridinium (B92312) ion in the polymer would be influenced by the chloro and methyl substituents on the ring.
Future Research Directions and Challenges for 2 Chloro 4 Ethenyl 5 Methylpyridine
Exploration of Undiscovered Reactivity Pathways and Transformations
The unique arrangement of a chloro, an ethenyl (vinyl), and a methyl group on the pyridine (B92270) ring of 2-Chloro-4-ethenyl-5-methylpyridine offers a rich landscape for exploring novel chemical transformations. The chloro group at the 2-position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution, a reaction well-documented for 2-chloropyridines. vaia.comchempanda.comwikipedia.orgnih.govnih.gov Future research could systematically investigate reactions with a wide array of nucleophiles (O, N, S, and C-based) to generate a library of new derivatives.
The 4-vinyl group is another key functional handle, susceptible to a variety of addition and polymerization reactions. wikipedia.orgpolysciences.com Its reactivity could be harnessed in metal-catalyzed cross-coupling reactions, such as the Heck, Stille, or Suzuki reactions, to introduce diverse aryl or alkyl substituents. Furthermore, the interplay between the chloro and vinyl groups could lead to interesting intramolecular cyclization reactions, potentially yielding novel heterocyclic systems. The development of photochemical methods could also unlock new reactivity pathways, such as radical functionalization at various positions on the pyridine ring. acs.orgnih.gov
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional methods for synthesizing substituted pyridines often involve multi-step processes with harsh conditions and the generation of significant waste. nih.govnih.gov A key area for future research will be the development of more sustainable and atom-economical synthetic routes to this compound and its analogs.
Modern synthetic strategies such as multicomponent reactions, which combine three or more reactants in a single step, offer a highly efficient and environmentally friendly approach. nih.govnih.govacs.org Researchers could explore one-pot syntheses that construct the substituted pyridine core in a single, efficient operation. Additionally, catalytic methods that utilize earth-abundant metals and minimize the use of stoichiometric reagents are highly desirable. The exploration of biomass-derived starting materials could also provide a renewable feedstock for the synthesis of pyridine derivatives. numberanalytics.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms presents a significant opportunity for advancing its research and application. numberanalytics.commdpi.comresearchgate.netrsc.org Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. numberanalytics.comvcu.edu
Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen reaction conditions and explore a vast chemical space to identify optimal synthetic routes and discover novel derivatives with desired properties. rsc.org The development of robust flow and automated synthesis protocols would accelerate the production of a diverse library of this compound derivatives for high-throughput screening in various applications.
Expanding Applications in Emerging Fields (e.g., energy materials, environmental remediation)
The inherent electronic properties of the pyridine ring suggest that derivatives of this compound could find applications in a range of emerging technologies.
Energy Materials: Pyridine-containing compounds are increasingly being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orggoogle.com The tunable electronic properties of the pyridine ring, which can be modified by its substituents, make it an attractive component for designing new materials with tailored optoelectronic characteristics. Furthermore, pyridine derivatives are being explored as electrolytes and electrode materials in advanced energy storage systems like redox flow batteries. confex.comnih.govresearchgate.netnih.govrsc.org
Environmental Remediation: The pyridine scaffold can be incorporated into polymers and other materials designed for environmental remediation. biosynce.comseplite.com For instance, pyridine-based materials can act as adsorbents for the removal of heavy metals or organic pollutants from water. researchgate.netmdpi.com The specific functional groups on this compound could be tailored to enhance its selectivity and efficiency in capturing specific environmental contaminants.
Addressing Challenges in Regioselective Functionalization
A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at positions not electronically favored for reaction. researchgate.netphys.orginnovations-report.comnih.gov While the 2-position of this compound is activated towards nucleophilic attack, functionalization at other positions, such as C-3 or C-6, would require the development of novel synthetic strategies.
Recent advances in C-H activation and functionalization offer promising avenues for overcoming these challenges. acs.orgchemrxiv.org Directed metalation-substitution strategies or the use of specific catalysts could enable the selective introduction of new functional groups at desired positions on the pyridine ring. Overcoming these regioselectivity hurdles will be crucial for unlocking the full synthetic potential of this scaffold.
Design and Synthesis of Novel Derivatives for Enhanced Properties and Applications
The systematic design and synthesis of novel derivatives of this compound will be a cornerstone of future research. By strategically modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's electronic, physical, and biological properties. nih.govtandfonline.comgkyj-aes-20963246.comnih.gov
For example, introducing electron-donating or electron-withdrawing groups can alter the molecule's redox potential, making it more suitable for specific electronic applications. The synthesis of polymeric materials from the vinyl group could lead to new functional polymers with unique properties. Computational modeling and quantum chemical studies will play a vital role in predicting the properties of new derivatives and guiding synthetic efforts towards molecules with enhanced performance for targeted applications. tandfonline.comgkyj-aes-20963246.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
